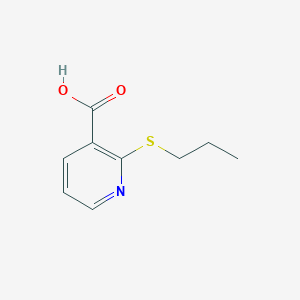

2-(Propylthio)nicotinic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-propylsulfanylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2S/c1-2-6-13-8-7(9(11)12)4-3-5-10-8/h3-5H,2,6H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSMDLVRDBYKTAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=C(C=CC=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30379074 | |

| Record name | 2-(propylthio)nicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>29.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26728168 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

175135-22-5 | |

| Record name | 2-(propylthio)nicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-(Propylthio)nicotinic Acid: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of 2-(propylthio)nicotinic acid. Due to the limited availability of direct experimental data for this specific compound, this document combines reported values with predicted properties based on analogous compounds and established chemical principles. This guide is intended to serve as a foundational resource for research and development activities involving this compound.

Chemical Identity and Structure

This compound, a derivative of nicotinic acid (Vitamin B3), is characterized by a propylthio group attached to the second position of the pyridine ring.

Table 1: Compound Identification

| Identifier | Value | Source |

| IUPAC Name | 2-(Propylthio)pyridine-3-carboxylic acid | NIST[1] |

| CAS Number | 175135-22-5 | NIST[1] |

| Molecular Formula | C₉H₁₁NO₂S | NIST[1] |

| SMILES | CCCSC1=NC=CC=C1C(=O)O | N/A |

| InChI | InChI=1S/C9H11NO2S/c1-2-6-13-8-7(9(11)12)4-3-5-10-8/h3-5H,2,6H2,1H3,(H,11,12) | NIST[1] |

| InChIKey | CSMDLVRDBYKTAH-UHFFFAOYSA-N | NIST[1] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its behavior in biological and chemical systems. The following table summarizes key experimental and predicted values.

Table 2: Physicochemical Properties

| Property | Value | Method | Source |

| Molecular Weight | 197.25 g/mol | --- | NIST[1] |

| Melting Point | 159 °C | Experimental | N/A |

| Boiling Point | ~350-400 °C | Predicted | N/A |

| Solubility | Soluble in DMSO, DMF, and hot ethanol. Sparingly soluble in water. | Predicted | N/A |

| pKa | ~4-5 | Predicted | N/A |

| LogP | ~2.5-3.0 | Predicted | N/A |

Note: Predicted values are estimated based on the structure and properties of nicotinic acid and other 2-alkylthio-substituted nicotinic acid derivatives. Experimental verification is recommended.

Proposed Synthesis Workflow

Detailed Methodologies

Step 1: S-Alkylation of 2-Mercaptonicotinic Acid

-

Dissolution: Dissolve 2-mercaptonicotinic acid in a suitable solvent such as ethanol or dimethylformamide (DMF).

-

Deprotonation: Add a base, for instance, sodium hydroxide or potassium carbonate, to the solution to deprotonate the thiol group, forming a thiolate salt.

-

Alkylation: Introduce propyl iodide or propyl bromide to the reaction mixture. The thiolate will act as a nucleophile, attacking the propyl halide in an S_N2 reaction to form the propylthio ether linkage.

-

Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

Step 2: Acidification and Isolation

-

Work-up: Once the reaction is complete, the solvent may be removed under reduced pressure.

-

Acidification: The resulting residue, containing the salt of this compound, is dissolved in water and then acidified with an aqueous solution of a strong acid, such as hydrochloric acid, to a pH of approximately 3-4.

-

Precipitation and Filtration: The acidification will cause the this compound to precipitate out of the solution as it is less soluble in its protonated form.

-

Purification: The precipitate is then collected by filtration, washed with cold water to remove any inorganic salts, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Potential Biological Activity and Signaling Pathways

Direct experimental evidence for the biological activity of this compound is scarce. However, based on its structural similarity to nicotinic acid, it is plausible that it may interact with similar biological targets, although its efficacy and selectivity may differ. Nicotinic acid is known to exert its effects primarily through the activation of the G-protein coupled receptor, GPR109A (also known as HCA₂).

The diagram below illustrates a hypothetical signaling pathway for this compound, postulating its interaction with GPR109A and the subsequent downstream effects, drawing parallels with the known mechanisms of nicotinic acid.

This proposed pathway suggests that this compound may act as an agonist at the GPR109A receptor, leading to the inhibition of adenylyl cyclase and a subsequent reduction in intracellular cyclic AMP (cAMP) levels. This cascade would result in decreased protein kinase A (PKA) activity and the inhibition of hormone-sensitive lipase, ultimately reducing lipolysis in adipocytes. The systemic consequence would be a decrease in plasma free fatty acids and, subsequently, reduced hepatic production of very-low-density lipoprotein (VLDL).

It is imperative for researchers to experimentally validate this hypothesized mechanism of action for this compound.

Conclusion

This compound is a nicotinic acid derivative with potential for further investigation in various scientific and pharmaceutical contexts. This guide provides a summary of its known chemical properties and structure, alongside predicted data and proposed synthetic and biological pathways to facilitate future research. Experimental validation of the predicted properties and hypothesized biological activities is a critical next step in fully characterizing this compound.

References

An In-depth Technical Guide to the Mechanism of Action of Nicotinic Acid and its Derivatives

Disclaimer: Information regarding the specific molecule 2-(propylthio)nicotinic acid is not available in the public domain. This guide will focus on the well-researched parent compound, nicotinic acid (niacin), to provide a comprehensive overview of the mechanism of action for this class of molecules.

Introduction

Nicotinic acid, a B-group vitamin, has been utilized for decades as a potent lipid-modifying agent. At pharmacological doses, it favorably alters the lipid profile, primarily by increasing high-density lipoprotein (HDL) cholesterol while reducing low-density lipoprotein (LDL) cholesterol, very-low-density lipoprotein (VLDL) cholesterol, and triglycerides. This guide provides a detailed examination of the molecular mechanisms underpinning the therapeutic and adverse effects of nicotinic acid, intended for researchers, scientists, and drug development professionals.

Core Mechanism of Action: GPR109A-Mediated Signaling

The primary pharmacological effects of nicotinic acid are mediated through the activation of the G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2).[1] This receptor is predominantly expressed in adipocytes and various immune cells, including macrophages and Langerhans cells.[1][2][3]

Upon binding of nicotinic acid, GPR109A couples to an inhibitory G protein (Gi/o).[4][5] This initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, a key enzyme in the production of cyclic adenosine monophosphate (cAMP).[4][6][7] The subsequent decrease in intracellular cAMP levels is a central node in the mechanism of action of nicotinic acid, leading to its diverse physiological effects.[6][7]

Effects on Lipid Metabolism

Inhibition of Lipolysis in Adipose Tissue

The most well-characterized effect of nicotinic acid is the inhibition of lipolysis in adipose tissue.[6][8] By activating GPR109A and subsequently decreasing cAMP levels, nicotinic acid reduces the activity of protein kinase A (PKA).[6] PKA is responsible for phosphorylating and activating hormone-sensitive lipase (HSL), a critical enzyme in the breakdown of triglycerides into free fatty acids (FFAs).[6] The inhibition of this pathway leads to a significant reduction in the release of FFAs from adipocytes into the bloodstream. This, in turn, decreases the substrate available to the liver for the synthesis of triglycerides and VLDL.[7]

Inhibition of Hepatic Triglyceride Synthesis

Nicotinic acid also exerts a direct inhibitory effect on hepatic triglyceride synthesis. It non-competitively inhibits the enzyme diacylglycerol O-acyltransferase 2 (DGAT2), which catalyzes the final step in triglyceride synthesis.[9][10] This DGAT2 inhibition contributes to the reduction in hepatic VLDL secretion.[11]

Quantitative Data

| Parameter | Value | Target/System | Reference |

| EC50 for GPR109A Activation | 100 nM | GPR109A | [9] |

| IC50 for DGAT2 Inhibition | 0.1 mM | DGAT2 in HepG2 cells | [12] |

| EC50 for PGD2 Release | 1.2 ± 0.7 mM | IFNγ-stimulated Langerhans cells | [13] |

| Clinical Dosage (Extended-Release) | 500 mg to 2000 mg daily | Human | [14] |

| LDL Cholesterol Reduction | 10% - 25% | Human | [15] |

| HDL Cholesterol Increase | 10% - 30% | Human | [15] |

| Triglyceride Reduction | 20% - 50% | Human | [15] |

Adverse Effect: The "Niacin Flush"

The most common side effect of nicotinic acid therapy is cutaneous vasodilation, commonly known as the "niacin flush." This phenomenon is also mediated by the activation of GPR109A, but in a different cell type: the epidermal Langerhans cells.[13]

Activation of GPR109A in these cells leads to the synthesis and release of prostaglandin D2 (PGD2).[16][17][18] PGD2 then acts on receptors in the dermal capillaries, causing vasodilation and the characteristic flushing and sensation of heat.[17]

Experimental Protocols

GPR109A Activation Assay (cAMP Measurement)

This assay quantifies the activation of GPR109A by measuring the resulting decrease in intracellular cAMP levels.

-

Cell Culture: CHO or HEK293 cells stably expressing human GPR109A are cultured in appropriate media.

-

Assay Procedure:

-

Cells are seeded in 96-well plates and incubated overnight.

-

The culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Cells are treated with various concentrations of nicotinic acid (or other test compounds) and incubated for a specified time (e.g., 30 minutes).

-

Forskolin is added to all wells (except the negative control) to stimulate adenylyl cyclase and induce a robust cAMP signal.

-

After incubation, cells are lysed.

-

-

Detection: Intracellular cAMP levels are measured using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA (Enzyme-Linked Immunosorbent Assay). The signal is inversely proportional to the cAMP concentration.

-

Data Analysis: The results are used to generate a dose-response curve and calculate the EC50 value for nicotinic acid.

DGAT2 Inhibition Assay

This assay measures the direct inhibitory effect of nicotinic acid on the enzymatic activity of DGAT2.

-

Enzyme Source: Microsomes are isolated from HepG2 cells, which express DGAT2.

-

Assay Procedure:

-

The reaction mixture is prepared containing Tris-HCl buffer, bovine serum albumin, and magnesium chloride.

-

Radiolabeled [14C]oleoyl-CoA and unlabeled 1,2-dioleoylglycerol are added as substrates.

-

Various concentrations of nicotinic acid are added to the reaction mixtures.

-

The reaction is initiated by the addition of the microsomal fraction containing DGAT2 and incubated at 37°C.

-

The reaction is stopped by the addition of a chloroform/methanol solution.

-

-

Detection: The lipids are extracted, and the radiolabeled triglycerides are separated by thin-layer chromatography (TLC). The amount of radioactivity incorporated into the triglyceride spot is quantified using a scintillation counter.

-

Data Analysis: The percentage of DGAT2 inhibition is calculated for each nicotinic acid concentration, and the IC50 value is determined.[19]

Prostaglandin D2 Release Assay

This assay quantifies the release of PGD2 from cells in response to nicotinic acid stimulation.

-

Cell Culture: Human macrophages or differentiated Langerhans cells are used.[13][18]

-

Assay Procedure:

-

Cells are plated in 96-well plates and cultured.

-

The cells are washed and treated with various concentrations of nicotinic acid for a specified time (e.g., 30 minutes).[17]

-

The cell culture supernatant is collected.

-

-

Detection: The concentration of PGD2 in the supernatant is measured using a competitive enzyme immunoassay (EIA) kit.[17]

-

Data Analysis: A dose-response curve for nicotinic acid-induced PGD2 release is generated, and the EC50 value is calculated.

References

- 1. ClinicalTrials.gov [clinicaltrials.gov]

- 2. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nicotinic acid: an old drug with a promising future - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. annualreviews.org [annualreviews.org]

- 7. Effects of Nicotinic Acid on Gene Expression: Potential Mechanisms and Implications for Wanted and Unwanted Effects of the Lipid-Lowering Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structural and Energetic Insights Into the Interaction of Niacin With the GPR109A Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Liver fat reduction with niacin is influenced by DGAT-2 polymorphisms in hypertriglyceridemic patients - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Nicotinic acid decreases apolipoprotein B100-containing lipoprotein levels by reducing hepatic very low density lipoprotein secretion through a possible diacylglycerol acyltransferase 2 inhibition in obese dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Langerhans cells release prostaglandin D2 in response to nicotinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. accessdata.fda.gov [accessdata.fda.gov]

- 15. Niacin - Health Professional Fact Sheet [ods.od.nih.gov]

- 16. Release of markedly increased quantities of prostaglandin D2 in vivo in humans following the administration of nicotinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Attenuation of niacin-induced prostaglandin D2 generation by omega-3 fatty acids in THP-1 macrophages and Langerhans dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Nicotinic acid induces secretion of prostaglandin D2 in human macrophages: an in vitro model of the niacin flush - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide on the In Vitro Biological Activity of 2-(propylthio)nicotinic Acid and Structurally Related Compounds

Disclaimer: As of December 2025, publicly available research specifically detailing the in vitro biological activity of 2-(propylthio)nicotinic acid is limited. This guide provides a comprehensive overview of the biological activities of structurally related 2-(alkylthio)nicotinic acid derivatives and other relevant nicotinic acid analogs to infer potential activities and establish a framework for future research. The data and protocols presented herein are primarily based on studies of these related compounds and should be interpreted as predictive for this compound.

Introduction

Nicotinic acid (Niacin, Vitamin B3) and its derivatives are a class of compounds with a broad spectrum of biological activities. While nicotinic acid itself is a well-known lipid-lowering agent, structural modifications to the pyridine ring have yielded derivatives with diverse pharmacological properties, including anti-inflammatory, antioxidant, and antimicrobial effects. The introduction of a thioether linkage at the 2-position of the nicotinic acid scaffold, as in this compound, represents a strategic chemical modification to explore novel biological functions. This document summarizes the known in vitro biological activities of closely related 2-(alkylthio)nicotinic acid analogs and provides detailed experimental methodologies to facilitate further investigation into the specific properties of this compound.

Potential In Vitro Biological Activities

Based on the activities of structurally similar compounds, this compound is hypothesized to possess several in vitro biological activities, which are detailed in the subsequent sections.

Vasorelaxant and Antioxidant Activities

A study on 2-(1-adamantylthio)nicotinic acid, a bulky alkylthio derivative of nicotinic acid, has demonstrated significant vasorelaxant and antioxidant properties.[1] These effects are crucial in the context of cardiovascular research.

Table 1: Vasorelaxant and Antioxidant Activity of 2-(1-adamantylthio)nicotinic acid

| Compound | Assay | Endpoint | Result |

| 2-(1-adamantylthio)nicotinic acid | Vasorelaxation (Rat thoracic aorta) | ED₅₀ | 21.3 nM |

| Rₘₐₓ | 78.7% | ||

| DPPH Assay | Antioxidant Activity | Potent | |

| Superoxide Dismutase (SOD) Assay | Antioxidant Activity | Active |

Data extracted from a study on 2-(1-adamantylthio)nicotinic acid, a structural analog of this compound.[1]

The vasorelaxant effects of 2-(1-adamantylthio)nicotinic acid are mediated, at least in part, by the endothelium. The activity is reduced in the presence of N(G)-nitro-L-arginine methyl ester (L-NAME), an inhibitor of nitric oxide synthase (NOS), and indomethacin, a cyclooxygenase (COX) inhibitor. This suggests the involvement of both nitric oxide (NO) and prostacyclin pathways.[1]

Proposed signaling pathway for vasorelaxation.

Anti-inflammatory Activity

Numerous derivatives of nicotinic acid have been synthesized and evaluated for their anti-inflammatory properties.[2] These compounds are often assessed for their ability to inhibit inflammatory mediators in cell-based assays.

Table 2: In Vitro Anti-inflammatory Activity of Novel Nicotinic Acid Derivatives

| Compound ID | Assay | Cell Line | Endpoint | Result |

| 4d, 4f, 4g, 4h, 5b | Nitrite Inhibition (Griess Assay) | RAW 264.7 | MTT Results | 86.109 ± 0.51 to 119.084 ± 0.09 |

| (Most Active Compounds) | Cytokine Inhibition | RAW 264.7 | Inhibition of TNF-α, IL-6, iNOS, COX-2 | Comparable to Ibuprofen |

Data from a study on novel nicotinic acid derivatives, not this compound.[2]

The general workflow for assessing in vitro anti-inflammatory activity involves stimulating macrophages with an inflammatory agent like lipopolysaccharide (LPS) and then measuring the effect of the test compound on the production of inflammatory markers.

Workflow for in vitro anti-inflammatory assays.

Experimental Protocols

Vasorelaxation Assay

This protocol is adapted from studies on related vasoactive compounds.[1]

-

Tissue Preparation: Male Wistar rats are euthanized, and the thoracic aorta is excised and placed in cold Krebs-Henseleit solution. The aorta is cleaned of connective tissue and cut into rings (2-3 mm in width).

-

Organ Bath Setup: Aortic rings are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and bubbled with 95% O₂ and 5% CO₂. The rings are connected to isometric force transducers.

-

Equilibration and Contraction: The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5 g. After equilibration, the rings are contracted with phenylephrine (1 µM).

-

Compound Administration: Once a stable contraction is achieved, cumulative concentrations of this compound are added to the organ bath.

-

Data Analysis: The relaxation response is expressed as a percentage of the phenylephrine-induced contraction. The ED₅₀ value is calculated from the concentration-response curve.

DPPH Radical Scavenging Assay

This is a standard method for evaluating antioxidant activity.

-

Reagent Preparation: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

-

Assay Procedure: Different concentrations of this compound are added to the DPPH solution. The mixture is incubated in the dark at room temperature for 30 minutes.

-

Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.

-

Calculation: The percentage of radical scavenging activity is calculated relative to a control (DPPH solution without the test compound).

In Vitro Anti-inflammatory Assay (Griess Assay for Nitric Oxide)

This protocol is based on methods used for evaluating other nicotinic acid derivatives.[2]

-

Cell Culture: RAW 264.7 murine macrophages are cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ incubator.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.

-

Compound Treatment: The cells are pre-treated with various concentrations of this compound for 1 hour.

-

LPS Stimulation: Lipopolysaccharide (LPS) is added to the wells (final concentration 1 µg/mL) to induce an inflammatory response, and the plates are incubated for 24 hours.

-

Griess Reagent Assay: An aliquot of the cell culture supernatant is mixed with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

-

Measurement and Analysis: After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm. The concentration of nitrite is determined from a sodium nitrite standard curve. The percentage of nitric oxide inhibition is calculated relative to LPS-stimulated cells without the test compound.

Conclusion

While direct experimental data for this compound is not yet available, the in vitro biological activities of its structural analogs suggest that it may be a promising candidate for further investigation, particularly in the areas of cardiovascular and inflammatory diseases. The data and protocols provided in this guide offer a solid foundation for researchers and drug development professionals to initiate a comprehensive evaluation of the therapeutic potential of this compound. Future studies should focus on confirming the hypothesized activities, elucidating the precise mechanisms of action, and establishing a detailed structure-activity relationship for this class of compounds.

References

spectroscopic analysis (NMR, IR, Mass Spec) of 2-(propylthio)nicotinic acid.

For Immediate Release

This technical guide provides an in-depth spectroscopic analysis of 2-(propylthio)nicotinic acid, a compound of interest for researchers, scientists, and professionals in the field of drug development. This document outlines the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols.

Spectroscopic Data Summary

The structural characterization of this compound (C₉H₁₁NO₂S, Molecular Weight: 197.25 g/mol ) is achieved through a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.5-8.7 | dd | 1H | H6 (Pyridine) |

| ~8.1-8.3 | dd | 1H | H4 (Pyridine) |

| ~7.1-7.3 | dd | 1H | H5 (Pyridine) |

| ~3.2-3.4 | t | 2H | -S-CH₂ -CH₂-CH₃ |

| ~1.6-1.8 | sextet | 2H | -S-CH₂-CH₂ -CH₃ |

| ~0.9-1.1 | t | 3H | -S-CH₂-CH₂-CH₃ |

| ~12.0-13.0 | br s | 1H | -COOH |

Note: Predicted values are based on the analysis of nicotinic acid and related 2-substituted pyridine derivatives. Actual experimental values may vary based on solvent and concentration.

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~168-172 | -C OOH |

| ~160-163 | C2 (Pyridine) |

| ~152-155 | C6 (Pyridine) |

| ~138-141 | C4 (Pyridine) |

| ~125-128 | C3 (Pyridine) |

| ~120-123 | C5 (Pyridine) |

| ~34-37 | -S-CH₂ -CH₂-CH₃ |

| ~22-25 | -S-CH₂-CH₂ -CH₃ |

| ~13-15 | -S-CH₂-CH₂-CH₃ |

Note: Predicted values are based on analogous structures and may differ from experimental results.

Table 3: IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic Acid) |

| ~2960, 2930, 2870 | Medium | C-H stretch (Aliphatic) |

| ~1700-1725 | Strong | C=O stretch (Carboxylic Acid) |

| ~1580, 1470 | Medium-Strong | C=C and C=N stretch (Pyridine ring) |

| ~1300 | Medium | C-O stretch |

| ~1250 | Medium | S-CH₂ stretch |

Data is based on the gas-phase IR spectrum available in the NIST WebBook.[1]

Table 4: Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity | Assignment |

| 197 | High | [M]⁺ (Molecular Ion) |

| 154 | High | [M - C₃H₇]⁺ |

| 126 | Medium | [M - COOH - C₂H₄]⁺ |

| 110 | Medium | [C₅H₄NCO]⁺ |

| 78 | Medium | [C₅H₄N]⁺ |

Data is derived from the electron ionization mass spectrum available in the NIST WebBook.[2]

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent may depend on the solubility of the compound.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-15 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Process the data with appropriate Fourier transformation, phase correction, and baseline correction.

-

Calibrate the spectrum using the residual solvent peak as an internal standard.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to encompass the expected carbon chemical shifts (e.g., 0-200 ppm).

-

A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Process the data similarly to the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation: Place a small amount of solid this compound directly onto the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to the sample to ensure good contact with the crystal.

-

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

-

The final spectrum is presented in terms of transmittance or absorbance.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable).

-

Instrumentation: Employ a mass spectrometer with an electron ionization source.

-

Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum that plots relative intensity versus m/z.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

Caption: Experimental workflow for spectroscopic analysis.

Caption: Relationship between techniques and structural data.

References

The Pharmacokinetics and Bioavailability of Nicotinic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics and bioavailability of key nicotinic acid derivatives. Nicotinic acid, also known as niacin or vitamin B3, and its derivatives are primarily utilized for their lipid-modifying properties, particularly in the management of dyslipidemia.[1][2] Understanding the pharmacokinetic profiles of these compounds is crucial for optimizing therapeutic efficacy and minimizing adverse effects. This document details the absorption, distribution, metabolism, and excretion (ADME) of prominent nicotinic acid derivatives, presents comparative quantitative data, outlines typical experimental methodologies, and visualizes relevant pathways and workflows.

Introduction to Nicotinic Acid Derivatives

Nicotinic acid exerts its primary lipid-lowering effects by inhibiting lipolysis in adipose tissue, which reduces the release of free fatty acids into the bloodstream.[3] This, in turn, decreases the hepatic synthesis of very-low-density lipoprotein (VLDL) and subsequently low-density lipoprotein (LDL), or "bad cholesterol."[3] Furthermore, nicotinic acid can increase the levels of high-density lipoprotein (HDL), or "good cholesterol."[3] However, the clinical use of immediate-release nicotinic acid is often limited by side effects, most notably cutaneous flushing.[1] This has led to the development of various derivatives and formulations aimed at improving tolerability and pharmacokinetic properties. This guide will focus on nicotinic acid (including its immediate and extended-release formulations), acipimox, inositol hexanicotinate, and xantinol nicotinate.

Pharmacokinetic Profiles of Nicotinic Acid Derivatives

The following sections detail the pharmacokinetic properties of selected nicotinic acid derivatives. Quantitative data are summarized in the tables for ease of comparison.

Nicotinic Acid (Niacin)

Nicotinic acid is available in immediate-release (IR) and extended-release (ER) formulations, which exhibit distinct pharmacokinetic profiles that influence their efficacy and side-effect profiles.[1]

Absorption: Both immediate-release and extended-release forms of nicotinic acid are rapidly and almost completely absorbed from the stomach and small intestine.[4] At lower concentrations, absorption is mediated by sodium-dependent facilitated diffusion, while at higher doses, passive diffusion is the predominant mechanism.[5]

Distribution: Following absorption, nicotinic acid is distributed to various tissues.

Metabolism: The metabolism of nicotinic acid is complex and occurs via two primary pathways: a high-affinity conjugation pathway that forms nicotinuric acid (NUA) and a low-affinity, high-capacity amidation pathway that leads to the formation of nicotinamide adenine dinucleotide (NAD).[6][7] The amidation pathway is saturable, which explains the non-linear relationship between niacin dose and plasma concentrations.[6] Nicotinamide is further metabolized to N-methylnicotinamide (MNA) and other compounds.[6] The different formulations of niacin affect the predominant metabolic pathway; immediate-release niacin tends to saturate the amidation pathway, leading to a greater proportion being metabolized to nicotinuric acid, which is associated with flushing.[1] In contrast, sustained-release formulations lead to a greater proportion being metabolized via the amidation pathway, which has been linked to a higher risk of hepatotoxicity.[1]

Excretion: Approximately 60% to 88% of an administered dose of nicotinic acid is excreted in the urine as unchanged drug and its metabolites.[4][6]

Table 1: Pharmacokinetic Parameters of Nicotinic Acid Formulations

| Parameter | Immediate-Release (IR) Niacin | Extended-Release (ER) Niacin (Niaspan) |

| Time to Peak Plasma Concentration (Tmax) | 30 to 60 minutes[4] | Approximately 5 hours[6][8] |

| Bioavailability | High | Reduced compared to IR niacin[9][10] |

| Metabolites | Primarily Nicotinuric Acid (NUA)[7] | Primarily metabolites of the amidation pathway (e.g., 2-pyridone)[7] |

| Elimination Half-life | Relatively short | Longer than IR niacin |

| Food Effect | Administration with food is recommended to reduce gastrointestinal upset.[6] | Administration with a low-fat meal or snack is recommended.[6][8] |

Acipimox

Acipimox is a derivative of nicotinic acid with a longer half-life, allowing for less frequent dosing.[11]

Absorption: Acipimox is rapidly and almost completely absorbed after oral administration.[12][13]

Distribution: It is hardly bound to plasma proteins.[13]

Metabolism: Acipimox is not significantly metabolized in the body.[13][14]

Excretion: The majority of the administered dose (about 90%) is excreted unchanged in the urine.[12][14]

Table 2: Pharmacokinetic Parameters of Acipimox

| Parameter | Value |

| Time to Peak Plasma Concentration (Tmax) | Approximately 2 hours[11][14] |

| Bioavailability | High, not significantly affected by food[12] |

| Metabolism | Minimal[13][14] |

| Elimination Half-life | Approximately 2 hours, with a secondary phase of 12-14 hours[14] |

| Primary Route of Elimination | Renal excretion of unchanged drug[12][14] |

Inositol Hexanicotinate

Inositol hexanicotinate, also known as "no-flush niacin," is an ester of inositol and nicotinic acid. It is marketed with the claim of reduced flushing due to its slow hydrolysis.

Absorption: The gastrointestinal absorption of inositol hexanicotinate can be variable, with an average of about 70% of an oral dose being absorbed.[5][15]

Distribution: Information on the distribution of the intact molecule is limited.

Metabolism: Inositol hexanicotinate is hydrolyzed in the body by plasma esterases, slowly releasing nicotinic acid and inositol.[5] This slow release is thought to be responsible for the reduced incidence of flushing.[15]

Excretion: The metabolites, nicotinic acid and inositol, are excreted through their respective pathways.

Table 3: Pharmacokinetic Parameters of Inositol Hexanicotinate

| Parameter | Value |

| Time to Peak Plasma Concentration (Tmax) of Nicotinic Acid | 6 to 10 hours[5][16] |

| Bioavailability of Nicotinic Acid | Evidence is conflicting, with some studies suggesting no significant bioavailability.[17] |

| Metabolism | Slow hydrolysis to nicotinic acid and inositol[5] |

| Key Feature | Marketed as "no-flush niacin" due to slow release of nicotinic acid.[15] |

Xanthinol Nicotinate

Xanthinol nicotinate is a salt of xanthinol and nicotinic acid. It is primarily used as a vasodilator.[18][19]

Absorption: Readily absorbed after oral administration.

Distribution: Distributed throughout the body.

Metabolism: It is metabolized to release nicotinic acid and theophylline.[20] The nicotinic acid component then follows its own metabolic pathways.

Excretion: The metabolites are excreted in the urine.

Table 4: Pharmacokinetic Parameters of Xanthinol Nicotinate

| Parameter | Value |

| Bioavailability | Good for both depot and conventional tablet formulations[21] |

| Metabolism | Hydrolyzes to xanthinol and nicotinic acid[20] |

| Therapeutic Use | Primarily as a peripheral vasodilator[18][19] |

Experimental Protocols

The determination of pharmacokinetic parameters for nicotinic acid derivatives involves a series of well-defined experimental protocols. A generalized workflow is described below.

Study Design

Pharmacokinetic studies are often conducted in healthy volunteers or the target patient population. A common study design is a randomized, crossover trial, which allows for within-subject comparison of different formulations or doses.[9][10]

Drug Administration and Sample Collection

-

Dosing: Single or multiple doses of the nicotinic acid derivative are administered orally.[10][12]

-

Blood Sampling: Serial blood samples are collected at predefined time points before and after drug administration. Plasma or serum is then separated for analysis.[10][12]

-

Urine Collection: Urine is often collected over a specified period (e.g., 24 hours) to determine the extent of renal excretion of the parent drug and its metabolites.[10][12]

Bioanalytical Methods

The concentrations of the nicotinic acid derivative and its major metabolites in plasma, serum, and urine are quantified using validated bioanalytical methods.

-

High-Performance Liquid Chromatography (HPLC): A widely used technique for the separation and quantification of drugs and metabolites.[12]

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Offers high sensitivity and selectivity, making it a powerful tool for pharmacokinetic studies, especially when dealing with low concentrations or complex biological matrices.[2]

-

Radioimmunoassay (RIA): Has also been used for the determination of some nicotinic acid derivatives like acipimox.[12]

Pharmacokinetic Analysis

The concentration-time data obtained from the bioanalytical methods are used to calculate key pharmacokinetic parameters using non-compartmental or compartmental analysis. These parameters include:

-

Cmax: Maximum plasma concentration.

-

Tmax: Time to reach Cmax.

-

AUC: Area under the plasma concentration-time curve, which reflects the total drug exposure.

-

t1/2: Elimination half-life.

-

CL: Total body clearance.

-

Vd: Volume of distribution.

Visualizations

The following diagrams illustrate key pathways and workflows related to the pharmacokinetics of nicotinic acid derivatives.

Caption: Metabolic pathways of nicotinic acid.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. What is the mechanism of Acipimox? [synapse.patsnap.com]

- 4. Nicotinic acid - Wikipedia [en.wikipedia.org]

- 5. Inositol nicotinate - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. DailyMed - NIASPAN- niacin tablet, film coated, extended release [dailymed.nlm.nih.gov]

- 7. Differences in metabolism of time-release and unmodified nicotinic acid: explanation of the differences in hypolipidemic action? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. drugs.com [drugs.com]

- 9. The bioavailability of sustained release nicotinic acid formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The bioavailability of sustained release nicotinic acid formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of lipolysis by nicotinic acid and by acipimox - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Bioavailability and pharmacokinetics in man of acipimox, a new antilipolytic and hypolipemic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. youtube.com [youtube.com]

- 15. news-medical.net [news-medical.net]

- 16. altmedrev.com [altmedrev.com]

- 17. Wax-matrix extended-release niacin vs inositol hexanicotinate: a comparison of wax-matrix, extended-release niacin to inositol hexanicotinate "no-flush" niacin in persons with mild to moderate dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. 1mg.com [1mg.com]

- 19. Xantinol Nicotinate: Uses, Side Effects and Medicines | Apollo Pharmacy [apollopharmacy.in]

- 20. What is Xantinol Nicotinate used for? [synapse.patsnap.com]

- 21. [Bioavailability and tolerance of xanthinol nicotinate depot preparations. Comparison of a conventional 500 mg xanthinol nicotinate depot tablet with new 500 mg and 1 g depot tablets] - PubMed [pubmed.ncbi.nlm.nih.gov]

toxicology and safety profile of 2-(propylthio)nicotinic acid

An In-Depth Technical Guide on the Toxicology and Safety Profile of 2-(Propylthio)nicotinic Acid

Introduction

This compound is a derivative of nicotinic acid. Given the scarcity of specific safety data for this compound, this document summarizes the available information on nicotinic acid and its ethylthio-analogue to provide a foundational understanding of its potential safety profile. Nicotinic acid is a well-studied B-complex vitamin with a long history of use in the treatment of dyslipidemia.[1][2] Its toxicological and pharmacological effects are well-documented and provide a strong basis for inferring the potential properties of its derivatives.

Safety Profile of Related Compounds

2-(Ethylthio)nicotinic acid

Limited safety data is available for 2-(ethylthio)nicotinic acid, primarily from safety data sheets. It is classified as a substance that may cause respiratory irritation, skin irritation, and serious eye irritation.[3]

Hazard Classifications:

-

Specific target organ toxicity - single exposure (Category 3), H335 (May cause respiratory irritation)[3]

-

Skin irritation (Category 2), H315 (Causes skin irritation)[3]

-

Eye irritation (Category 2), H319 (Causes serious eye irritation)[3]

Standard first aid measures include moving the affected person to fresh air, washing skin with soap and water, and rinsing eyes with plenty of water.[3]

Toxicology and Safety Profile of Nicotinic Acid (Parent Compound)

Nicotinic acid is the most extensively studied compound in this class, and its safety profile is well-characterized.

Quantitative Toxicological Data

The following table summarizes the available acute toxicity data for nicotinic acid.

| Endpoint | Species | Route of Administration | Value | Reference |

| LD50 | Rat | Oral | 7000 mg/kg | [4] |

| LD50 | Rat | Oral | 6000 mg/kg | [5] |

| LD50 | Rat (female) | Oral | 6450 mg/kg | [6] |

| LD50 | Rat | Dermal | > 2000 mg/kg | [6] |

| LD50 | Rat | Intraperitoneal | 730 mg/kg | [6] |

| LD50 | Rat | Subcutaneous | 5000 mg/kg | [6] |

General Safety and Hazards

Nicotinic acid is generally considered to have low acute toxicity via the oral and dermal routes.[7] However, it is classified as an irritant.

-

Skin Irritation: May cause skin irritation.

-

Respiratory Irritation: May cause respiratory system irritation.

In case of exposure, standard first aid measures are recommended, such as flushing eyes with water, washing skin, and moving to fresh air.[4]

Adverse Effects in Humans

The clinical use of nicotinic acid is often limited by its side effects, which are dose-dependent.

-

Cutaneous Flushing: A common side effect is cutaneous vasodilation, known as flushing, which is mediated by the release of prostaglandin D2.[9][10] This can be accompanied by itching and a sensation of warmth.[11][12]

-

Gastrointestinal Disturbances: Nausea, vomiting, abdominal pain, and diarrhea can occur.[1][13]

-

Hepatotoxicity: High doses of nicotinic acid, particularly sustained-release formulations, have been associated with liver damage, which can be severe and in rare cases fatal.[1][12] Regular monitoring of liver function is recommended during high-dose therapy.[1]

-

Metabolic Effects: Nicotinic acid can cause hyperglycemia and hyperuricemia, which may precipitate gout.[11][14]

Carcinogenicity, Mutagenicity, and Reproductive Toxicity

-

Carcinogenicity: Nicotinic acid is not classified as a carcinogen by NTP or OSHA. Studies on nicotinamide (a related compound) showed no increased incidence of tumors in a lifetime carcinogenicity study in mice.[7]

-

Mutagenicity: Nicotinamide was not found to be mutagenic in bacterial strains or to have clastogenic effects in vivo.[7]

-

Reproductive and Developmental Toxicity: In a study with nicotinic acid in rats, developmental toxicity was observed only at doses that were also toxic to the mother, with no evidence of teratogenicity.[7]

Pharmacokinetics of Nicotinic Acid

-

Absorption: Readily absorbed from the gastrointestinal tract.[13]

-

Metabolism: Metabolized in the liver to several compounds, including nicotinuric acid, N-methylnicotinamide, and pyridone derivatives. It undergoes extensive first-pass metabolism.[13] The metabolic pathway can influence the safety profile, with different formulations leading to different metabolite concentrations.[2]

-

Excretion: Excreted primarily in the urine as unchanged drug and its metabolites.[13] The elimination half-life is relatively short, ranging from 20 to 48 minutes.[13]

Mechanism of Action and Signaling Pathways

The primary lipid-modifying effects of nicotinic acid are mediated through its action as an agonist at the G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2).[9][15]

-

Antilipolytic Effect: Activation of GPR109A on adipocytes leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and subsequent reduction in the activity of hormone-sensitive lipase. This inhibits the breakdown of triglycerides and the release of free fatty acids from adipose tissue.[16][17]

-

Lipid Profile Modulation: The reduction in free fatty acid mobilization to the liver decreases the synthesis of triglycerides and very-low-density lipoprotein (VLDL), which in turn leads to a reduction in low-density lipoprotein (LDL) levels.[11][16] Nicotinic acid also increases high-density lipoprotein (HDL) cholesterol levels, though the exact mechanism is not fully understood but may involve inhibition of HDL breakdown.[16]

Below is a diagram illustrating the primary signaling pathway for the antilipolytic effect of nicotinic acid.

Caption: Signaling pathway of nicotinic acid's antilipolytic effect in adipocytes.

Experimental Protocols

While specific experimental protocols for this compound are not available, the following are general methodologies used to assess the toxicological endpoints reported for nicotinic acid.

Acute Oral Toxicity (LD50) Study (based on OECD Test Guideline 401/420/423)

-

Objective: To determine the median lethal dose (LD50) of a substance after a single oral administration.

-

Test Animals: Typically, young adult rats of a single strain are used.

-

Procedure:

-

Animals are fasted prior to dosing.

-

The test substance is administered in a single dose by gavage.

-

Several dose levels are used with a number of animals at each dose.

-

Animals are observed for mortality, clinical signs of toxicity, and body weight changes for a period of 14 days.

-

A post-mortem examination is performed on all animals.

-

-

Data Analysis: The LD50 is calculated using statistical methods (e.g., probit analysis).

Skin Irritation/Corrosion Study (based on OECD Test Guideline 404)

-

Objective: To assess the potential of a substance to cause skin irritation or corrosion.

-

Test Animals: Typically, albino rabbits are used.

-

Procedure:

-

A small area of the animal's skin is shaved.

-

A measured amount of the test substance is applied to the skin under a gauze patch for a specified period (e.g., 4 hours).

-

The patch is removed, and the skin is washed.

-

The skin is observed for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.

-

-

Data Analysis: The severity of the skin reactions is scored, and the substance is classified based on the scores.

Eye Irritation/Corrosion Study (based on OECD Test Guideline 405)

-

Objective: To determine the potential of a substance to cause irritation or corrosion to the eye.

-

Test Animals: Typically, albino rabbits are used.

-

Procedure:

-

A measured amount of the test substance is instilled into one eye of each animal. The other eye serves as a control.

-

The eyes are observed for signs of corneal opacity, iritis, conjunctival redness, and chemosis (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after instillation.

-

-

Data Analysis: The severity of the eye reactions is scored, and the substance is classified based on the scores.

Conclusion and Data Gaps

The available data on nicotinic acid and 2-(ethylthio)nicotinic acid provide a valuable starting point for understanding the potential . It is reasonable to anticipate that this compound may exhibit similar properties, such as being a skin and eye irritant. However, the addition of the propylthio group could significantly alter its pharmacokinetic and toxicological properties.

Key Data Gaps for this compound:

-

Acute and chronic toxicity data (LD50, NOAEL).

-

Skin and eye irritation/corrosion data.

-

Sensitization potential.

-

Pharmacokinetic data (absorption, distribution, metabolism, excretion).

-

Genotoxicity and carcinogenicity data.

-

Reproductive and developmental toxicity data.

To establish a comprehensive safety profile for this compound, specific studies addressing these data gaps are essential. Researchers and drug development professionals should exercise caution and conduct appropriate toxicological assessments before proceeding with further development of this compound.

References

- 1. Articles [globalrx.com]

- 2. researchgate.net [researchgate.net]

- 3. fishersci.co.uk [fishersci.co.uk]

- 4. pccarx.com [pccarx.com]

- 5. alma-mi.safeschoolssds.com [alma-mi.safeschoolssds.com]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. epa.gov [epa.gov]

- 8. carlroth.com [carlroth.com]

- 9. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. HPS2-THRIVE randomized placebo-controlled trial in 25 673 high-risk patients of ER niacin/laropiprant: trial design, pre-specified muscle and liver outcomes, and reasons for stopping study treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

- 12. Understanding Nicotinic Acid Toxicity: Risks and Safety Measures [elchemy.com]

- 13. mims.com [mims.com]

- 14. researchgate.net [researchgate.net]

- 15. cdn.caymanchem.com [cdn.caymanchem.com]

- 16. Nicotinic acid - Wikipedia [en.wikipedia.org]

- 17. Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: Potential Therapeutic Targets of 2-(propylthio)nicotinic acid

A comprehensive review of the available scientific literature reveals no specific information regarding the therapeutic targets, mechanism of action, or biological activity of 2-(propylthio)nicotinic acid. Extensive searches of scholarly databases and scientific publications did not yield any data for this particular chemical entity.

Therefore, it is not possible to provide an in-depth technical guide on the potential therapeutic targets of this compound at this time. The compound may be a novel chemical entity that has not yet been characterized in the public domain, or it may be referred to by a different nomenclature in existing literature.

However, given the structural similarity of this compound to nicotinic acid (niacin), we can hypothesize its potential biological activities based on the well-established pharmacology of nicotinic acid and its derivatives. This guide will, therefore, focus on the known therapeutic targets and mechanisms of action of nicotinic acid as a proxy for understanding the potential pharmacology of its thioether derivative.

Introduction to Nicotinic Acid (Niacin)

Nicotinic acid, a form of vitamin B3, is a well-established therapeutic agent, primarily used for the management of dyslipidemia.[1][2] It favorably modulates the lipid profile by reducing levels of low-density lipoprotein (LDL) cholesterol, very-low-density lipoprotein (VLDL) cholesterol, and triglycerides, while significantly increasing high-density lipoprotein (HDL) cholesterol.[1][3] These lipid-modifying effects have been linked to a reduction in the progression of atherosclerosis and a decreased risk of cardiovascular events.[1][4]

Primary Therapeutic Target: The G-Protein Coupled Receptor 109A (GPR109A)

The principal therapeutic target of nicotinic acid is the G-protein coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA2).[5] This receptor is highly expressed in adipocytes and immune cells, such as Langerhans cells in the skin.

Mechanism of Action at GPR109A

Activation of GPR109A in adipocytes by nicotinic acid leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels.[5] This reduction in cAMP inhibits hormone-sensitive lipase activity, a key enzyme responsible for the hydrolysis of stored triglycerides. The subsequent decrease in the release of free fatty acids (FFAs) from adipose tissue into the circulation is a primary mechanism by which nicotinic acid reduces the hepatic synthesis of triglycerides and, consequently, VLDL and LDL cholesterol.[1][5]

Signaling Pathway of Nicotinic Acid via GPR109A in Adipocytes

References

- 1. Nicotinic acid: the broad-spectrum lipid drug. A 50th anniversary review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isolation of Nicotinic Acid (Vitamin B3) and N-Propylamine after Myosmine Peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Differential effect of two nicotinic acid preparations on low-density lipoprotein subclass distribution in patients classified as low-density lipoprotein pattern A, B, or I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Niacin | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 5. Minireview Exploring the Biological Cycle of Vitamin B3 and Its Influence on Oxidative Stress: Further Molecular and Clinical Aspects - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

protocol for dissolving 2-(propylthio)nicotinic acid for experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the dissolution of 2-(propylthio)nicotinic acid and outline its expected biological activity based on its structural similarity to nicotinic acid. The information is intended to guide in vitro and in vivo experimental design.

Product Information

| Compound Name | This compound |

| Molecular Formula | C₉H₁₁NO₂S |

| Molecular Weight | 197.25 g/mol |

| CAS Number | 175135-22-5 |

| Appearance | White to off-white solid |

| Storage | Store at -20°C for long-term stability. |

Dissolution Protocol

Based on the solubility of the parent compound, nicotinic acid, and other derivatives, this compound is expected to have low solubility in aqueous solutions and higher solubility in organic solvents. The following protocol is recommended for preparing stock solutions for experimental use.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Ethanol (EtOH), absolute

-

Phosphate-buffered saline (PBS), pH 7.4

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Sonicator (optional)

Protocol for Preparing a 10 mM Stock Solution in DMSO:

-

Weighing: Accurately weigh out 1.97 mg of this compound powder and place it into a sterile microcentrifuge tube.

-

Solvent Addition: Add 1 mL of DMSO to the tube.

-

Dissolution: Vortex the mixture vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes at room temperature.

-

Storage: Store the 10 mM stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Note on Aqueous Solutions: For cell-based assays, the DMSO stock solution should be serially diluted in the appropriate cell culture medium to the final desired concentration. The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Direct dissolution in aqueous buffers like PBS is not recommended due to poor solubility.

Biological Activity and Signaling Pathway

This compound is a derivative of nicotinic acid (niacin), a well-characterized agonist of the G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA₂). Activation of GPR109A is responsible for the therapeutic effects of niacin, including its lipid-modifying and anti-inflammatory properties.

GPR109A Signaling Pathway

Upon binding of an agonist like this compound, GPR109A couples to inhibitory G proteins (Gi/o). This initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Reduced cAMP levels, in turn, decrease the activity of protein kinase A (PKA). In adipocytes, this pathway leads to the inhibition of hormone-sensitive lipase, resulting in reduced lipolysis and a decrease in the release of free fatty acids into the circulation.

Experimental Protocols

The following are generalized protocols for in vitro assays to characterize the activity of this compound on the GPR109A receptor.

cAMP Inhibition Assay

This assay measures the ability of a compound to inhibit the production of cAMP in cells expressing GPR109A.

Workflow:

Methodology:

-

Cell Seeding: Seed a stable cell line expressing GPR109A (e.g., CHO-K1 or HEK293) into a 96-well plate at an appropriate density and incubate overnight.

-

Compound Preparation: Prepare serial dilutions of the this compound DMSO stock solution in assay buffer.

-

Compound Treatment: Remove the culture medium from the cells and add the compound dilutions. Incubate for 15-30 minutes at 37°C.

-

Stimulation: Add a known concentration of forskolin (an adenylyl cyclase activator) to all wells except the negative control and incubate for an additional 15-30 minutes at 37°C.

-

cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

-

Data Analysis: Plot the cAMP concentration against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Quantitative Data for GPR109A Agonists

| Compound | Assay Type | Cell Line | Potency (EC₅₀/IC₅₀) | Reference |

| Nicotinic Acid | Calcium Mobilization | CHO-K1 | 52 nM | [1] |

| Nicotinic Acid | cAMP Inhibition | CHO-K1 | ~100 nM | [2] |

| MK-6892 | Calcium Mobilization | CHO-K1 | 74 nM | [1] |

| Acifran | GPR109A Activation | - | ~2 µM | [3] |

Conclusion

This compound is a nicotinic acid derivative with potential as a GPR109A agonist. The provided dissolution protocol offers a starting point for its preparation for in vitro and in vivo studies. The primary mechanism of action is expected to be through the GPR109A signaling pathway, leading to the inhibition of adenylyl cyclase and a reduction in intracellular cAMP levels. Further experimental validation is required to determine the specific potency and efficacy of this compound.

References

Application of 2-(propylthio)nicotinic acid in Metabolic Research: A Framework Based on Nicotinic Acid

Disclaimer: As of late 2025, publicly available research on the specific metabolic effects of 2-(propylthio)nicotinic acid is limited. The following application notes and protocols are therefore based on the well-established metabolic actions of its parent compound, nicotinic acid (niacin). These guidelines are intended to serve as a foundational framework for researchers and drug development professionals to investigate the potential metabolic activities of this compound. It is imperative to validate these methodologies specifically for the compound of interest.

Application Notes

This compound is a derivative of nicotinic acid, a compound with a long history of use in the management of dyslipidemia. Nicotinic acid is known to favorably modulate plasma lipid profiles by reducing levels of very-low-density lipoprotein (VLDL), low-density lipoprotein (LDL) cholesterol, and triglycerides, while increasing high-density lipoprotein (HDL) cholesterol.[1][2] The introduction of a propylthio group at the 2-position of the pyridine ring may alter the compound's potency, selectivity, and pharmacokinetic properties compared to nicotinic acid.

The primary application of this compound in metabolic research is hypothesized to be in the investigation of novel therapeutics for dyslipidemia and related metabolic disorders. Key research areas would include its effects on lipid metabolism, glucose homeostasis, and the underlying molecular mechanisms.

Key Hypothesized Mechanisms of Action (based on Nicotinic Acid):

-

Inhibition of Adipose Tissue Lipolysis: Nicotinic acid inhibits the hormone-sensitive lipase in adipocytes, reducing the release of free fatty acids (FFAs) into the circulation. This, in turn, decreases the substrate available for hepatic triglyceride and VLDL synthesis.[3]

-

Inhibition of Hepatic Triglyceride Synthesis: Nicotinic acid directly inhibits the activity of diacylglycerol acyltransferase-2 (DGAT2), a key enzyme in the final step of triglyceride synthesis in the liver.[4]

-

Modulation of Lipoprotein Metabolism: By reducing hepatic VLDL production, nicotinic acid indirectly lowers LDL levels. It also raises HDL levels, although the exact mechanism is not fully elucidated but may involve reduced HDL catabolism.[1][5]

-

GPR109A Receptor Activation: Many of the effects of nicotinic acid on adipocytes are mediated through the G protein-coupled receptor 109A (GPR109A).[4]

Quantitative Data Summary (Illustrative)

The following tables present illustrative quantitative data based on the known effects of nicotinic acid. These are intended to provide a template for presenting data that may be generated from studies on this compound.

Table 1: Illustrative In Vitro Efficacy Data

| Parameter | Assay System | This compound (IC50/EC50) | Nicotinic Acid (IC50/EC50) |

| Inhibition of Lipolysis | Differentiated 3T3-L1 Adipocytes | Hypothetical Value | ~10 µM |

| Inhibition of DGAT2 Activity | Human Hepatocyte Microsomes | Hypothetical Value | ~100 µM |

| GPR109A Activation | GPR109A-expressing CHO cells | Hypothetical Value | ~1 µM |

Table 2: Illustrative In Vivo Efficacy Data in a Dyslipidemic Rodent Model

| Parameter | Vehicle Control | This compound (dose) | Nicotinic Acid (dose) | % Change vs. Control (Test Compound) | % Change vs. Control (Nicotinic Acid) |

| Plasma Triglycerides (mg/dL) | 200 ± 25 | Hypothetical Value | 140 ± 20 | Hypothetical Value | -30% |

| Total Cholesterol (mg/dL) | 150 ± 15 | Hypothetical Value | 120 ± 12 | Hypothetical Value | -20% |

| HDL-Cholesterol (mg/dL) | 30 ± 5 | Hypothetical Value | 39 ± 6 | Hypothetical Value | +30% |

| LDL-Cholesterol (mg/dL) | 100 ± 10 | Hypothetical Value | 70 ± 8 | Hypothetical Value | -30% |

| Plasma Free Fatty Acids (µEq/L) | 500 ± 50 | Hypothetical Value | 300 ± 40 | Hypothetical Value | -40% |

Data are presented as mean ± SEM. Doses would need to be determined empirically.

Experimental Protocols

The following are generalized protocols that can be adapted to study the metabolic effects of this compound.

Protocol 1: In Vitro Lipolysis Assay in 3T3-L1 Adipocytes

Objective: To determine the inhibitory effect of this compound on isoproterenol-stimulated lipolysis in differentiated adipocytes.

Materials:

-

Differentiated 3T3-L1 adipocytes

-

DMEM with 10% FBS

-

Isoproterenol

-

This compound

-

Glycerol quantification kit

-

96-well plates

Procedure:

-

Plate differentiated 3T3-L1 adipocytes in 96-well plates.

-

Wash cells with Krebs-Ringer bicarbonate buffer (KRBB) supplemented with 2% BSA.

-

Pre-incubate cells with varying concentrations of this compound or vehicle control for 30 minutes at 37°C.

-

Stimulate lipolysis by adding isoproterenol (e.g., 10 µM final concentration) and incubate for 1-2 hours at 37°C.

-

Collect the supernatant (medium).

-

Measure the glycerol content in the supernatant using a commercial glycerol quantification kit according to the manufacturer's instructions.

-

Calculate the percentage inhibition of lipolysis for each concentration of the test compound relative to the isoproterenol-stimulated control.

Protocol 2: In Vivo Assessment of Lipid-Lowering Effects in a High-Fat Diet-Induced Dyslipidemic Mouse Model

Objective: To evaluate the efficacy of this compound in improving the plasma lipid profile of mice with diet-induced dyslipidemia.

Materials:

-

C57BL/6J mice

-

High-fat diet (e.g., 60% kcal from fat)

-

Standard chow diet

-

This compound

-

Vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose)

-

Blood collection supplies

-

Lipid analysis kits (Triglycerides, Total Cholesterol, HDL, LDL)

Procedure:

-

Induce dyslipidemia in C57BL/6J mice by feeding a high-fat diet for 8-12 weeks. A control group will be maintained on a standard chow diet.[6]

-

After the induction period, randomize the high-fat diet-fed mice into treatment groups (e.g., vehicle control, this compound at various doses).

-

Administer the test compound or vehicle daily via oral gavage for a specified period (e.g., 4 weeks).

-

Monitor body weight and food intake regularly.

-

At the end of the treatment period, collect blood samples from fasted mice.

-

Separate plasma and measure the concentrations of triglycerides, total cholesterol, HDL cholesterol, and LDL cholesterol using commercial enzymatic kits.

-

Perform statistical analysis to compare the lipid profiles between the treatment groups and the vehicle control group.

Visualizations

Signaling Pathways

Caption: Hypothesized signaling pathways for this compound.

Experimental Workflow

References

- 1. Effects of nicotinic acid and its derivatives on lipid metabolism and other metabolic factors related to atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nicotinic acid regulates glucose and lipid metabolism through lipid independent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of Nicotinic Acid on Gene Expression: Potential Mechanisms and Implications for Wanted and Unwanted Effects of the Lipid-Lowering Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. Nicotinic acid and its derivatives: a short survey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. criver.com [criver.com]

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 2-(propylthio)nicotinic Acid

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-(propylthio)nicotinic acid. The described reversed-phase HPLC method with UV detection is suitable for the determination of this compound in various sample matrices, such as pharmaceutical formulations and research samples. This document provides comprehensive experimental protocols, data presentation guidelines, and a visual representation of the analytical workflow.

Introduction

This compound is a derivative of nicotinic acid (niacin) and is of interest in pharmaceutical and chemical research. Accurate and reliable analytical methods are essential for its quantification to support drug discovery, development, and quality control processes. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of organic molecules.[1][2] This application note presents a detailed protocol for the analysis of this compound using a reversed-phase HPLC method. The physicochemical properties of this compound, specifically its acidic nature due to the carboxylic acid group and its hydrophobicity imparted by the propylthio group, make it an ideal candidate for reversed-phase chromatography.[3][4][5][6]

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis. The following chromatographic conditions are recommended:

| Parameter | Recommended Setting |

| HPLC Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient Elution | See Table 1 |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| UV Detection Wavelength | 265 nm[7] |

Table 1: Gradient Elution Program

| Time (minutes) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 95 | 5 |

| 15.0 | 5 | 95 |

| 20.0 | 5 | 95 |

| 20.1 | 95 | 5 |

| 25.0 | 95 | 5 |

Note: The gradient can be optimized based on the specific resolution and retention time requirements.

The use of an acidic mobile phase is crucial for the analysis of acidic compounds like this compound as it suppresses the ionization of the carboxylic acid group, leading to better retention and peak shape on a reversed-phase column.[8][9]

Preparation of Standard and Sample Solutions

Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent).

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the diluent to cover the desired concentration range (e.g., 1-100 µg/mL). These solutions will be used to construct a calibration curve.

Sample Preparation:

-

For Pharmaceutical Formulations (e.g., Tablets):

-

Weigh and finely powder a representative number of tablets.

-

Accurately weigh a portion of the powder equivalent to a known amount of this compound.

-

Transfer the powder to a volumetric flask and add the diluent to about 70% of the volume.

-

Sonicate for 15 minutes to ensure complete dissolution of the active ingredient.

-

Allow the solution to cool to room temperature and then dilute to the final volume with the diluent.

-

Filter the solution through a 0.45 µm syringe filter before injection.[10][11]

-

-

For Research Samples (e.g., in solution):

-

Dilute the sample with the diluent to a concentration that falls within the range of the calibration curve.

-

Filter the solution through a 0.45 µm syringe filter prior to HPLC analysis.

-

Data Analysis and Quantification

The concentration of this compound in the sample is determined by comparing its peak area with the calibration curve generated from the working standard solutions.

Calibration Curve: Inject the working standard solutions and plot a graph of peak area versus concentration. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value greater than 0.99 is typically considered acceptable.

Quantification: The concentration of this compound in the prepared sample solution can be calculated using the following formula:

Concentration (µg/mL) = (Sample Peak Area - y-intercept) / slope

The final concentration in the original sample should be calculated by taking into account the initial sample weight and all dilution factors.

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison and interpretation.

Table 2: Calibration Curve Data

| Concentration (µg/mL) | Peak Area (arbitrary units) |

| 1 | Value |

| 5 | Value |

| 10 | Value |

| 25 | Value |

| 50 | Value |

| 100 | Value |

| R² | Value |

Table 3: Sample Analysis Results

| Sample ID | Peak Area (arbitrary units) | Calculated Concentration (µg/mL) | Amount in Original Sample |

| Sample 1 | Value | Value | Value |

| Sample 2 | Value | Value | Value |

| Sample 3 | Value | Value | Value |

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the HPLC analysis of this compound.

Caption: Workflow for HPLC analysis of this compound.

Conclusion

The HPLC method described in this application note provides a reliable and accurate means for the quantitative analysis of this compound. The use of a C18 reversed-phase column with a gradient elution of acidified water and acetonitrile, coupled with UV detection, allows for effective separation and quantification. This method can be readily implemented in research and quality control laboratories for routine analysis. Further method validation should be performed in accordance with the specific requirements of the application and relevant regulatory guidelines.

References

- 1. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]

- 2. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]

- 3. This compound - Amerigo Scientific [amerigoscientific.com]

- 4. 2-(n-Propylthio)nicotinic acid [webbook.nist.gov]

- 5. 2-(n-Propylthio)nicotinic acid [webbook.nist.gov]

- 6. 2-(n-Propylthio)nicotinic acid, 97% | CAS 175135-22-5 | Chemical-Suppliers [chemical-suppliers.eu]

- 7. storage.googleapis.com [storage.googleapis.com]

- 8. biotage.com [biotage.com]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. pickeringlabs.com [pickeringlabs.com]

Application Notes and Protocols for 2-(propylthio)nicotinic acid Cell Culture Treatment

I. Application Notes

Introduction: Nicotinic acid, a form of vitamin B3, is a well-documented modulator of cellular metabolism and signaling.[1] Its effects are primarily mediated through the G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2).[2][3] This receptor is predominantly expressed in adipocytes and immune cells.[4] Nicotinic acid also has receptor-independent effects, particularly in the liver.[4] Given the structural similarity, 2-(propylthio)nicotinic acid is hypothesized to interact with similar cellular targets.

Mechanism of Action: The binding of nicotinic acid to GPR109A initiates two main signaling cascades:

-